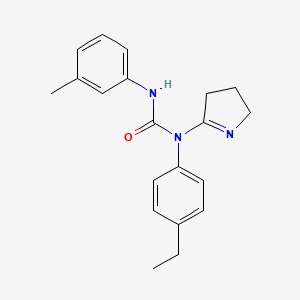

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea

Description

This urea derivative features a central urea scaffold substituted with three distinct aromatic and heterocyclic groups: a 3,4-dihydro-2H-pyrrol-5-yl ring, a 4-ethylphenyl group, and a 3-methylphenyl moiety. Its substituted pyrrole ring may enhance solubility or binding affinity compared to simpler aryl groups, while the ethyl and methyl substituents on the phenyl rings likely influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-16-9-11-18(12-10-16)23(19-8-5-13-21-19)20(24)22-17-7-4-6-15(2)14-17/h4,6-7,9-12,14H,3,5,8,13H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDHRWJMJPQFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions:

Urea Formation: The final step involves the reaction of the substituted pyrrolidine with isocyanates or carbamates to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery and development.

Medicine: Investigation of its pharmacological properties for therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea would depend on its specific interactions with biological targets. Potential mechanisms include:

Binding to Enzymes or Receptors: Modulating their activity.

Interference with Cellular Pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea with structurally or functionally analogous urea derivatives and related inhibitors. Key similarities and differences are highlighted in Table 1.

Table 1: Structural and Functional Comparison

Key Findings

Structural Diversity in Urea Derivatives: The target compound’s 3,4-dihydro-2H-pyrrol-5-yl group distinguishes it from analogs like SB705498 (pyrrolidine-TRPV1 antagonist) and SDZ249665 (ion channel modulator). This substitution may confer unique conformational flexibility or hydrogen-bonding capacity . Unlike Aldi-3 (a propanone-based ALDH inhibitor with a 4-ethylphenyl group), the target compound’s urea scaffold and pyrrole ring suggest divergent mechanisms, though both share aromatic substituents that enhance target engagement .

Substituent Effects on Activity :

- The 4-ethylphenyl group in the target compound and Aldi-3 may improve membrane permeability compared to bulkier tert-butyl (SDZ249665) or trifluoromethyl (SB705498) groups. However, the latter substituents often enhance binding affinity due to hydrophobic or electronic effects .

- The 3-methylphenyl moiety in the target compound contrasts with the fluorophenyl group in the compound from , where fluorine’s electronegativity may influence target selectivity or metabolic stability.

Hypothetical Target Overlap :

- The target compound’s urea-pyrrole hybrid structure aligns with kinase inhibitors like the pyrimidinyl-pyrazole urea from , which likely targets ATP-binding pockets. However, the absence of a pyrimidine or pyrazole group in the target compound suggests a distinct binding profile.

Data Gaps and Research Needs: No direct biochemical or pharmacological data for the target compound were found in the provided evidence. Comparative studies with SB705498 (TRPV1 antagonist) or SDZ249665 (ion channel modulator) are needed to validate hypothesized targets. Synthetic accessibility and pharmacokinetic properties (e.g., solubility, metabolic stability) remain uncharacterized but could be inferred from analogs like Aldi-3, which has demonstrated in vitro efficacy despite its simpler scaffold .

Research Implications

Priority research areas include:

- Kinase Profiling : Screen against kinase panels to identify selectivity patterns.

- GPCR Binding Assays: Test affinity for GPCRs linked to urea derivatives, such as cannabinoid or serotonin receptors .

- ADMET Optimization : Compare pharmacokinetic properties with SDZ249665 or SB705498 to guide lead optimization .

Biological Activity

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea (CAS Number: 886902-90-5) is a synthetic organic molecule with potential applications in pharmacology. Its molecular formula is and it has a molecular weight of approximately 337.423 g/mol. This compound is notable for its structural features which may confer specific biological activities, particularly in the context of kinase inhibition and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Kinase Inhibition

Recent research has indicated that compounds with similar structural motifs exhibit significant kinase inhibitory activity. The compound's ability to interact with various kinases could suggest its potential as an anticancer agent. For instance, studies have shown that related compounds can inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. The inhibition of these kinases is crucial for controlling tumor growth and proliferation.

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | EGFR | 0.067 | |

| Compound B | Aurora-A | 0.025 | |

| This compound | TBD | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound can be inferred from the biological activity of structurally similar compounds. For example, derivatives with similar urea linkages have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells.

Case Studies:

- In vitro Studies : In a study evaluating the cytotoxic effects of urea-based compounds, it was found that certain derivatives exhibited IC50 values ranging from 0.5 to 10 µM against A549 cell lines, indicating strong antiproliferative effects.

- Mechanistic Insights : Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Pharmacological Profile

The pharmacological profile of this compound remains to be fully characterized; however, it is hypothesized that its biological activity may include:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antiviral Properties : Some derivatives exhibit antiviral activity, suggesting potential applications in treating viral infections.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of urea derivatives typically involves multi-step protocols, including cyclization, coupling, and purification. For example:

- Pyrrolidinone ring formation : Cyclization of precursors under reflux with xylene and chloranil (1.4:1 molar ratio) for 25–30 hours, followed by NaOH treatment and recrystallization from methanol .

- Urea moiety assembly : Coupling of isocyanates with amines under inert conditions. Optimization via Design of Experiments (DoE) can systematically vary temperature, solvent polarity, and catalyst loading to maximize yield .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- High-resolution mass spectrometry (HRMS) and NMR (1H/13C) confirm molecular weight and substituent arrangement.

- Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for structurally similar urea derivatives (e.g., precision in bond angles: mean C–C = 0.002 Å) .

- HPLC-PDA ensures purity (>95%) by detecting trace impurities from incomplete coupling reactions .

Q. How can researchers screen this compound for preliminary biological activity?

- Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., IC50 determination over 72 hours) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence bioactivity?

Comparative structure-activity relationship (SAR) studies reveal:

| Compound Variation | Impact on Activity | Reference |

|---|---|---|

| Fluorine vs. chlorine at aryl ring | Alters receptor binding affinity | |

| Ethyl vs. methoxy substituent | Modulates metabolic stability | |

| Pyrrolidine ring saturation | Affects conformational flexibility |

For example, fluorinated analogs show enhanced cellular permeability but may exhibit off-target effects in kinase screens .

Q. How can contradictory data from biological assays be resolved?

Conflicting results (e.g., high in vitro potency vs. low cellular efficacy) may arise from:

- Solubility limitations : Use DLS to assess aggregation in buffer.

- Off-target interactions : Employ thermal shift assays or SPR to validate target engagement .

- Metabolic instability : Perform LC-MS/MS to identify degradation products in hepatocyte models .

Q. What strategies are effective for elucidating the mechanism of action (MoA)?

- Chemoproteomics : Use photoaffinity probes to capture interacting proteins in live cells .

- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., resolution ≤2.0 Å) to identify binding motifs .

- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (e.g., RNA-seq) .

Q. How can flow chemistry improve the scalability of synthesis?

Continuous-flow systems enhance reproducibility and safety for oxidation or cyclization steps:

- Omura-Sharma-Swern oxidation : Achieve higher yields (~85%) with precise temperature control and reduced reaction time .

- Automated DoE : Optimize parameters (e.g., residence time, reagent stoichiometry) in real-time using Python scripts .

Methodological Considerations

Q. What computational tools aid in predicting physicochemical properties?

- PubChem data : Leverage InChI/SMILES descriptors for logP, solubility, and topological polar surface area (TPSA) predictions .

- Molecular dynamics (MD) simulations : Model membrane permeability using CHARMM-GUI .

Q. How can researchers address low yield in multi-step synthesis?

- Intermediate trapping : Use quenching agents (e.g., NH4Cl) to stabilize reactive intermediates .

- Catalyst screening : Test Pd/XPhos or Cu/ligand systems for Suzuki-Miyaura coupling steps .

Q. What are best practices for handling data discrepancies across labs?

- Inter-lab validation : Share batches for LC-MS and bioactivity replication.

- Standardized protocols : Adopt NIH/EMA guidelines for assay conditions (e.g., serum concentration, passage number) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.